5-(2-Fluorophenyl)-2,2,6-trimethyl-2H,4H-1,3-dioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluorophenyl)-2,2,6-trimethyl-2H,4H-1,3-dioxine is an organic compound that belongs to the class of dioxines It is characterized by the presence of a fluorophenyl group attached to a dioxine ring, which is further substituted with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-2,2,6-trimethyl-2H,4H-1,3-dioxine typically involves the reaction of 2-fluorobenzaldehyde with 2,2,6-trimethyl-1,3-dioxane-4,6-dione under acidic conditions. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the dioxine ring. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of automated purification systems ensures consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-2,2,6-trimethyl-2H,4H-1,3-dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
5-(2-Fluorophenyl)-2,2,6-trimethyl-2H,4H-1,3-dioxine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-2,2,6-trimethyl-2H,4H-1,3-dioxine involves its interaction with specific molecular targets. The fluorophenyl group allows for strong binding to hydrophobic pockets in proteins, while the dioxine ring can form hydrogen bonds with amino acid residues. This dual interaction enhances the compound’s binding affinity and specificity, making it a potent inhibitor of certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorophenyl group similar to 5-(2-Fluorophenyl)-2,2,6-trimethyl-2H,4H-1,3-dioxine.
Thiophene Derivatives: Compounds containing a thiophene ring, which share some structural similarities with dioxines and exhibit diverse biological activities.
Indole Derivatives: Compounds with an indole nucleus, known for their wide range of biological and clinical applications.
Uniqueness
This compound is unique due to its specific combination of a fluorophenyl group and a dioxine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
192714-45-7 |
---|---|
Molecular Formula |
C13H15FO2 |
Molecular Weight |
222.25 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-2,2,6-trimethyl-4H-1,3-dioxine |
InChI |
InChI=1S/C13H15FO2/c1-9-11(8-15-13(2,3)16-9)10-6-4-5-7-12(10)14/h4-7H,8H2,1-3H3 |
InChI Key |
DFOAQKAJOHUAGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(COC(O1)(C)C)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.